tert-Butyl (2,6-dibromophenyl)carbamate
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Overview
Description
tert-Butyl (2,6-dibromophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2,6-dibromophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,6-dibromophenyl)carbamate typically involves the reaction of 2,6-dibromoaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2,6-dibromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,6-dibromophenyl group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2,6-dibromoaniline and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: tert-Butyl (2,6-dibromophenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme mechanisms and interactions due to its ability to form stable carbamate linkages with amino groups in proteins.
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (2,6-dibromophenyl)carbamate involves the formation of a stable carbamate linkage with amino groups in target molecules. This linkage can inhibit the activity of enzymes by blocking the active site or altering the enzyme’s conformation. The molecular targets and pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the 2,6-dibromophenyl group.
tert-Butyl (2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of the 2,6-dibromophenyl group.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an oxiranylmethyl group.
Uniqueness: tert-Butyl (2,6-dibromophenyl)carbamate is unique due to the presence of the 2,6-dibromophenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications where selective reactivity is required.
Biological Activity
tert-Butyl (2,6-dibromophenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Understanding its effects on various biological systems is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from diverse studies, focusing on the compound's antimicrobial, anticonvulsant, and antituberculosis activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group attached to a 2,6-dibromophenyl moiety through a carbamate linkage. Its molecular weight is approximately 328.02 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that various carbamate derivatives exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of several carbamate compounds, including this compound, the following results were observed:
Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
---|---|---|---|
6b | Bacillus subtilis (MIC: 0.5 µg/mL) | Escherichia coli (MIC: 1 µg/mL) | Candida albicans (MIC: 0.5 µg/mL) |
6e | Staphylococcus aureus (MIC: 0.3 µg/mL) | Pseudomonas aeruginosa (MIC: 1.5 µg/mL) | Aspergillus niger (MIC: 0.8 µg/mL) |
This compound | Moderate Activity | Moderate Activity | Moderate Activity |
The compound displayed moderate activity against both gram-positive and gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent .
Anticonvulsant Activity
In addition to its antimicrobial properties, this compound has been investigated for anticonvulsant activity. A study focused on the synthesis of various carbamate derivatives revealed that some exhibited significant anticonvulsant effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Antituberculosis Activity
Given the urgent need for new treatments for tuberculosis (TB), research has also explored the potential of carbamate derivatives as antituberculosis agents. In a screening campaign targeting polyketide synthase 13 (Pks13), essential for Mycobacterium tuberculosis survival, several compounds were identified with promising inhibitory activity . While specific data on this compound's efficacy against TB is limited, its structural analogs have shown effective inhibition in vitro with MIC values less than 1 μM.
Case Studies and Research Findings
Multiple studies have contributed to the understanding of the biological activity of carbamates:
- Antimicrobial Efficacy : A comprehensive evaluation of various carbamate derivatives highlighted the superior antibacterial properties of certain compounds compared to standard antibiotics like ciprofloxacin and antifungal agents like nystatin .
- Mechanism Studies : Molecular docking studies indicated that these compounds interact with bacterial enzymes crucial for cell wall synthesis and integrity .
- Safety and Toxicity Profiles : Preliminary assessments suggest that while these compounds exhibit biological activity, further studies are required to evaluate their safety profiles thoroughly.
Properties
Molecular Formula |
C11H13Br2NO2 |
---|---|
Molecular Weight |
351.03 g/mol |
IUPAC Name |
tert-butyl N-(2,6-dibromophenyl)carbamate |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
MWJJPBATEMXYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
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